molecular formula C16H16N2OS B4437993 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(pyridin-2-ylsulfanyl)ethanone

1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(pyridin-2-ylsulfanyl)ethanone

Cat. No.: B4437993
M. Wt: 284.4 g/mol
InChI Key: GIOYZIAAMQSKOB-UHFFFAOYSA-N
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Description

1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(pyridin-2-ylsulfanyl)ethanone (CAS 573706-83-9) is a synthetic small molecule with a molecular formula of C16H14N2OS and a molecular weight of 282.36 g/mol . This compound features a 2,3-dihydro-1H-indole (indoline) scaffold, a privileged structure in medicinal chemistry known for its prevalence in biologically active molecules. Indole and indoline derivatives are recognized as significant scaffolds in natural products and pharmaceuticals, with diverse biological activities reported in scientific literature . The structural framework of this compound suggests potential research applications in exploring new therapeutic agents. Indole derivatives have been extensively studied and shown to possess a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, anticancer, antimicrobial, and anti-HIV properties . Furthermore, the indole nucleus is a key component in many alkaloids and serves as a crucial pharmacophore in drug discovery, binding with high affinity to multiple receptors . The specific substitution pattern of this molecule, incorporating a pyridinylsulfanyl moiety, makes it a valuable chemical intermediate for further structure-activity relationship (SAR) studies in organic and medicinal chemistry research. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(2-methyl-2,3-dihydroindol-1-yl)-2-pyridin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-12-10-13-6-2-3-7-14(13)18(12)16(19)11-20-15-8-4-5-9-17-15/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOYZIAAMQSKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(pyridin-2-ylsulfanyl)ethanone typically involves the following steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Attachment of the Pyridine Moiety: The pyridine ring can be introduced through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the indole compound.

    Formation of the Ethanone Linkage: The ethanone linkage can be formed through acylation reactions, where an acyl chloride or anhydride reacts with the indole-pyridine intermediate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(pyridin-2-ylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or indole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives, substituted indoles or pyridines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(pyridin-2-ylsulfanyl)ethanone depends on its specific biological target. Generally, compounds with indole and pyridine structures can interact with various enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Unique Advantages of the Target Compound

  • Balanced Reactivity : The pyridine-sulfanyl group offers a balance between nucleophilic reactivity (for drug-target interactions) and metabolic stability compared to sulfonyl derivatives .
  • Structural Modularity : The dihydroindole core allows for easy substitution at the 2-methyl position, enabling SAR optimization .

Biological Activity

1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(pyridin-2-ylsulfanyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H17N3OS
  • Molecular Weight : 273.37 g/mol
  • CAS Number : [Not specified in the search results]

Antimicrobial Activity

Research has indicated that derivatives of indole compounds, including those similar to 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(pyridin-2-ylsulfanyl)ethanone, exhibit significant antimicrobial properties. In vitro studies have shown efficacy against various pathogens:

Pathogen Activity
Mycobacterium tuberculosisAntitubercular
Staphylococcus aureusAntibacterial
Candida albicansAntifungal

These findings suggest that the compound may share similar mechanisms of action with other indole derivatives known for their antimicrobial activities .

Antiviral Activity

Indole derivatives have been reported to possess antiviral properties, particularly against HIV and other viral pathogens. The structural components of 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(pyridin-2-ylsulfanyl)ethanone may contribute to this activity through inhibition of viral replication or interference with viral entry into host cells .

Anticancer Activity

Several studies have highlighted the potential anticancer properties of indole-based compounds. For instance, certain indole derivatives have demonstrated cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM)
A549 (Lung cancer)< 10
MCF7 (Breast cancer)< 5
HeLa (Cervical cancer)< 15

The mechanisms underlying these effects often involve apoptosis induction and cell cycle arrest, which may also be applicable to the compound .

The biological activity of 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(pyridin-2-ylsulfanyl)ethanone is likely mediated through several pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways crucial for pathogen survival and proliferation.
  • Receptor Interaction : The compound may interact with specific cellular receptors that modulate immune responses or cellular growth.
  • Oxidative Stress Induction : Inducing oxidative stress in target cells can lead to cell death, a common mechanism exploited by many anticancer agents.

Case Studies

A notable case study involved the synthesis and evaluation of various indole derivatives for their biological activities. One study synthesized a series of compounds based on the indole structure and tested them against multiple bacterial strains and cancer cell lines. Results indicated that modifications in the side chains significantly affected both antimicrobial and anticancer potency .

Q & A

Synthesis and Characterization

Basic Question: Q. What are the optimal conditions for synthesizing 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(pyridin-2-ylsulfanyl)ethanone? The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and condensation. Key steps include:

  • Indole alkylation : Reacting 2-methylindoline with a halogenated acetylating agent under inert atmosphere (e.g., N₂) to form the indole-acetyl intermediate.
  • Thioether formation : Introducing the pyridinylsulfanyl group via a nucleophilic substitution reaction using 2-mercaptopyridine in solvents like DMF or toluene at 60–80°C.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .

Advanced Question: Q. How can researchers resolve low yield in the final thioether coupling step? Low yields often arise from competing side reactions or incomplete activation of the thiol group. Strategies include:

  • Activating agents : Use DCC (dicyclohexylcarbodiimide) or EDCI to enhance coupling efficiency.
  • Temperature control : Maintain reaction at 70°C to balance reactivity and stability of intermediates.
  • Analytical monitoring : Track reaction progress via TLC or HPLC-MS to identify byproducts (e.g., disulfide formation) .

Structural Confirmation

Basic Question: Q. What analytical methods are critical for confirming the structure of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify indole and pyridinylsulfanyl moieties (e.g., indole NH at δ 8.2–8.5 ppm, pyridine protons at δ 7.5–8.5 ppm).
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (C₁₆H₁₆N₂OS, calculated 284.10 g/mol).
  • X-ray crystallography : Single-crystal analysis for absolute stereochemical confirmation (if crystallizable) .

Advanced Question: Q. How to address conflicting spectroscopic data during structural elucidation?

  • Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts for hypothetical tautomers or stereoisomers.
  • Dynamic NMR : Resolve conformational equilibria (e.g., indole ring puckering) by variable-temperature NMR.
  • Crystallography : Use SHELXL for refining crystal structures, especially if twinning or disorder is observed .

Biological Activity Studies

Basic Question: Q. What methodologies are used to assess the compound’s antimicrobial activity?

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Enzyme inhibition : Screen against bacterial enzymes (e.g., dihydrofolate reductase) via fluorometric or colorimetric assays.
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to evaluate selectivity .

Advanced Question: Q. How to reconcile discrepancies in IC₅₀ values across enzymatic inhibition studies?

  • Assay standardization : Control for variables like enzyme concentration (e.g., 0.1–1.0 nM), buffer pH (7.4 vs. 8.0), and cofactor availability (e.g., Mg²⁺).
  • Purity checks : Use HPLC-UV (λ = 254 nm) to detect impurities (>98% purity required for reproducible results).
  • Allosteric effects : Perform kinetic assays (e.g., Lineweaver-Burk plots) to identify non-competitive inhibition mechanisms .

Safety and Handling

Basic Question: Q. What are the key toxicity profiles and handling precautions for this compound?

  • Acute toxicity : Oral LD₅₀ > 500 mg/kg (rat), with H302 (harmful if swallowed) and H315/H319 (skin/eye irritation).
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing and synthesis steps.
  • Storage : Keep in amber vials at –20°C under inert gas to prevent oxidation .

Advanced Question: Q. How to mitigate inhalation risks during scale-up synthesis?

  • Engineering controls : Install local exhaust ventilation (LEV) systems to capture aerosolized particles.
  • Respiratory protection : Use NIOSH-approved N95 masks if airborne concentrations exceed 1 mg/m³.
  • Emergency protocols : Train staff on first-aid measures (e.g., saline eye irrigation, activated charcoal for ingestion) .

Enzyme Inhibition Mechanisms

Advanced Question: Q. How to design assays targeting thiol-dependent enzymes (e.g., thioredoxin reductase)?

  • Substrate competition : Use DTNB (Ellman’s reagent) to quantify free thiol groups pre- and post-inhibition.
  • Redox cycling assays : Monitor NADPH oxidation at 340 nm to assess enzyme activity.
  • Docking studies : Perform molecular docking (AutoDock Vina) to predict binding poses of the pyridinylsulfanyl group in enzyme active sites .

Crystallography and Computational Modeling

Advanced Question: Q. What crystallographic techniques are recommended for solving the compound’s crystal structure?

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
  • Refinement : SHELXL for anisotropic displacement parameters and twin refinement (if applicable).
  • Validation : Check R-factors (<5%), ADP consistency, and hydrogen-bonding networks using PLATON .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(pyridin-2-ylsulfanyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(pyridin-2-ylsulfanyl)ethanone

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